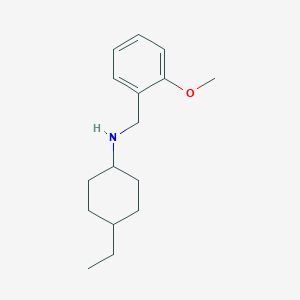
(4-ethylcyclohexyl)(2-methoxybenzyl)amine
Descripción general
Descripción
“(4-ethylcyclohexyl)(2-methoxybenzyl)amine” is a compound that contains an amine group (-NH2), a methoxy group (-OCH3), an ethyl group (-C2H5), and a cyclohexyl group (C6H11). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable electrophile. For example, 4-ethylcyclohexylamine could be reacted with 2-methoxybenzyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclohexyl ring .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation reactions, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Aplicaciones Científicas De Investigación
Photochemical Benzylic Bromination
Introduction: Photochemical benzylic bromination (also known as the Wohl–Ziegler reaction) is a widely used method in synthetic organic photochemistry. It involves the photolysis of the Br–Br bond in N-bromosuccinimide (NBS), leading to benzylic bromination.
BrCCl3 as a Benzylic Brominating Reagent: BrCCl3 (trichlorobromomethane) is a rarely used benzylic brominating reagent. It exhibits complementary reactivity compared to other reagents. Notably, it is compatible with electron-rich aromatic substrates, which addresses a limitation of traditional NBS-based methods.
Application: p-Methoxybenzyl (PMB) Protection: Researchers have developed a continuous flow process using BrCCl3 for the generation of p-methoxybenzyl bromide (PMB-Br). PMB-Br is a valuable protecting group in organic synthesis. The process was successfully demonstrated on a pharmaceutically relevant intermediate, yielding 91% and achieving a PMB-Br space–time-yield of 1.27 kg L^(-1) h^(-1) .
Benzylic Halides and SN1 Pathway
Introduction: Benzylic halides (2° and 3°) typically react via an SN1 pathway. The resonance-stabilized carbocation formed during this process plays a crucial role.
Application: Substitution Reactions: The benzylic position is susceptible to nucleophilic substitution reactions. Researchers explore various substrates containing benzylic halides for synthetic transformations .
4-Methoxybenzylamine as an Intermediate
Introduction: 4-Methoxybenzylamine (also known as p-methoxybenzylamine) serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.
Applications::Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that amines can participate in a variety of chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its targets. For instance, it could participate in the synthesis of 4-acylimidazoles through an electrochemical multicomponent [2+2+1] cascade cyclization of enaminones and primary amines .
Pharmacokinetics
For instance, the compound (2-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine has a boiling point of 388.5±27.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm^3, and a water solubility of 86.09 mg/L at 25 °C .
Result of Action
The compound’s potential involvement in the synthesis of 4-acylimidazoles suggests it could have a role in the formation of these heterocyclic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (4-ethylcyclohexyl)(2-methoxybenzyl)amine. For instance, its water solubility suggests that it could be more active in aqueous environments .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-13-8-10-15(11-9-13)17-12-14-6-4-5-7-16(14)18-2/h4-7,13,15,17H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZDOVHAFPSUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,6-dimethyl-5-hepten-1-yl)-2-pyrrolidinyl]methanol](/img/structure/B3850323.png)

![N,1-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinamine](/img/structure/B3850339.png)
![4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B3850343.png)
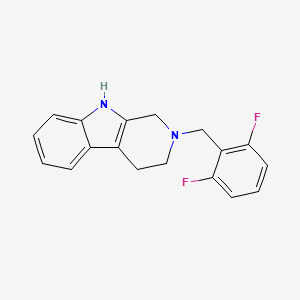
![methyl 4-({bis[3-(dimethylamino)propyl]amino}methyl)benzoate](/img/structure/B3850358.png)
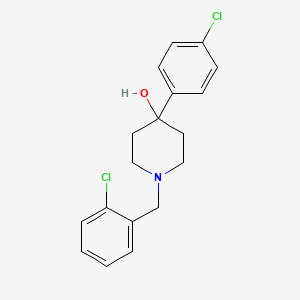
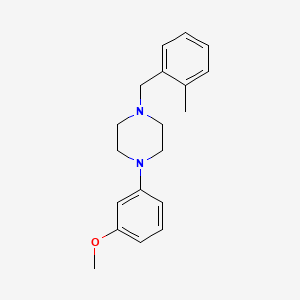
![2-[(2,6-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B3850388.png)
![5-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3850399.png)
![2-{methyl[3-(trifluoromethyl)benzyl]amino}-1-phenylethanol](/img/structure/B3850416.png)
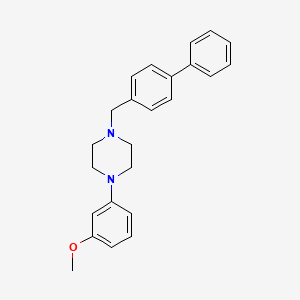
![1-(3-chlorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850431.png)
![1'-[(2-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine](/img/structure/B3850443.png)